GO-203

Übersicht

Beschreibung

GO-203 is a D-amino acid cell-penetrating peptide inhibitor of the MUC1-C oncoprotein. It is designed to block the dimerization of MUC1-C, thereby inhibiting its oncogenic function. This compound has shown promise in preclinical studies for its potential to target and disrupt cancer cell growth and survival .

Wissenschaftliche Forschungsanwendungen

Es hat gezeigt, dass es das Wachstum und das Überleben von MUC1-positiven Krebszellen, einschließlich Darmkrebs, Brustkrebs, Prostatakrebs und Lungenkrebs, hemmt . Darüber hinaus wurde GO-203 auf sein Potenzial untersucht, die Wirksamkeit anderer Krebsbehandlungen wie Chemotherapie und gezielter Therapien zu verbessern .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den zytoplasmatischen Schwanz des Onkoproteins MUC1-C bindet und so dessen Homodimerisierung verhindert. Diese Hemmung stört die nachgeschalteten Signalwege, die das Wachstum und das Überleben von Krebszellen fördern, einschließlich des PI3K-AKT-S6K1-Signalwegs . This compound induziert auch die Produktion reaktiver Sauerstoffspezies (ROS) und den Verlust des mitochondrialen Transmembranpotenzials, was zur Apoptose von Krebszellen führt .

Wirkmechanismus

Target of Action

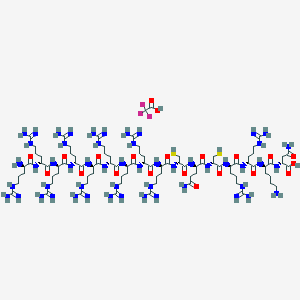

GO-203, also known as s8674 or H-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Cys-D-Gln-D-Cys-D-Arg-D-Arg-D-Lys-D-Asn-OH.TFA, primarily targets the MUC1-C oncoprotein . MUC1-C is an oncogenic protein aberrantly expressed on Acute Myeloid Leukemia (AML) and leukemic stem cells . It supports critical aspects of the malignant phenotype, including resistance to apoptosis, cell proliferation, and autonomous self-renewal .

Mode of Action

This compound is a novel cell-penetrating peptide that blocks the homodimerization of the MUC1-C subunit . This homodimerization is required for nuclear translocation and downstream signaling . By blocking this process, this compound disrupts the function of MUC1-C, thereby impeding cell-cell interactions, signaling, and metastasis .

Biochemical Pathways

This compound downregulates TIGAR (TP53-induced glycolysis and apoptosis regulator) protein synthesis by inhibiting the PI3K-AKT-S6K1 pathway . This results in the disruption of redox balance and inhibition of the self-renewal capacity of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation in clinical trials .

Result of Action

Treatment with this compound results in the specific eradication of myeloid leukemia in murine AML models . It also induces the production of reactive oxygen species (ROS) and loss of mitochondrial transmembrane potential .

Action Environment

It has been found that this compound is synergistic with hypomethylating agents in pre-clinical models of aml This suggests that the efficacy of this compound can be enhanced when used in combination with other treatments

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

GO-203 wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert. Das Verfahren beinhaltet die schrittweise Addition von D-Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsverfahren

Für die industrielle Produktion kann this compound mit automatisierten Peptidsynthesizern synthetisiert werden, die eine effiziente und reproduzierbare Synthese großer Mengen des Peptids ermöglichen. Die Verwendung fortschrittlicher Reinigungstechniken wie präparativer HPLC sorgt für die hohe Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GO-203 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen während seiner Synthese. Es unterliegt typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen Bedingungen .

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: HBTU (O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluorophosphat), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium-hexafluorophosphat)

Schutzgruppen: Fmoc (9-Fluorenylmethyloxycarbonyl), Boc (tert-Butyloxycarbonyl)

Abspaltungsreagenzien: TFA (Trifluoressigsäure)

Hauptprodukte

Das Hauptprodukt der Synthese ist das Peptid this compound selbst, das durch HPLC-Reinigung eine hohe Reinheit erreicht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GO-203-2C: Ein weiterer MUC1-C-Inhibitor mit ähnlichen Wirkmechanismen.

This compound TFA: Eine Trifluoressigsäuresalzform von this compound mit erhöhter Löslichkeit und Stabilität.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, das Onkoprotein MUC1-C gezielt anzugreifen, was es zu einem vielversprechenden Kandidaten für die Behandlung von MUC1-positiven Krebserkrankungen macht. Seine zellgängigen Eigenschaften und seine Fähigkeit, kritische Signalwege zu stören, heben es von anderen Antikrebspeptiden ab .

Eigenschaften

IUPAC Name |

(2R)-4-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUOAIBLROIIFP-BHDSHVNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H171F3N52O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of GO-203?

A1: this compound functions by binding to the cytoplasmic domain of the MUC1-C subunit, specifically targeting the CQC motif crucial for MUC1-C homodimerization. [] This binding disrupts the formation of MUC1-C dimers, effectively blocking its oncogenic signaling. [, , , ]

Q2: What are the downstream effects of this compound binding to MUC1-C?

A2: this compound binding leads to a cascade of downstream effects, including:

- Inhibition of downstream signaling pathways: this compound disrupts interactions between MUC1-C and key signaling molecules like PI3K p85 [, ], HER2 [], and FLT3 []. Consequently, it inhibits the activation of crucial pathways like PI3K/AKT/mTOR [, , ], MEK/ERK [, ], and STAT5 [], effectively suppressing tumor cell growth and survival.

- Disruption of redox balance: this compound downregulates TIGAR (TP53-inducible glycolysis and apoptosis regulator) [, , ]. This downregulation disrupts the delicate balance of reactive oxygen species (ROS) within cancer cells, leading to increased ROS levels, depletion of glutathione, and ultimately, cell death. [, , , ]

- Induction of apoptosis and cell cycle arrest: By inhibiting survival pathways and disrupting redox balance, this compound promotes apoptosis and induces cell cycle arrest in various cancer cells. [, , , , , ]

- Reversal of epithelial-mesenchymal transition (EMT): this compound downregulates ZEB1, a transcriptional repressor, leading to the induction of miR-200c and subsequent reversal of EMT. This reversal inhibits self-renewal capacity and reduces tumorigenicity. []

- Suppression of MYC expression: this compound inhibits MYC expression by interfering with the WNT/β-catenin pathway and reducing β-catenin occupancy on the MYC promoter. [, ] This suppression contributes to decreased tumor growth and survival.

Q3: How does this compound impact the immune microenvironment?

A3: Research indicates that this compound can modulate the immune microenvironment through several mechanisms:

- Downregulation of PD-L1: this compound reduces PD-L1 expression in cancer cells, potentially enhancing the anti-tumor immune response. [, ]

- Increase in IFN-γ production: Treatment with this compound is associated with increased IFN-γ levels, a cytokine crucial for anti-tumor immunity. []

- Enhancement of CD8+ T cell function: this compound treatment can augment the activity of CD8+ tumor-infiltrating lymphocytes (TILs), boosting their cytotoxic function against cancer cells. []

Q4: What is the significance of targeting MUC1-C in cancer stem cells?

A4: MUC1 is highly expressed on AML stem cells, which are resistant to conventional therapies. [, ] this compound, by inhibiting MUC1-C, shows promise in targeting and eliminating these treatment-resistant AML stem cells, potentially leading to more durable responses. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, Mass Spectrometry) for this compound.

Q6: How stable is this compound under various conditions?

A6: The provided research abstracts do not discuss the stability of this compound under different storage conditions (e.g., temperature, pH).

Q7: What formulation strategies are employed to improve this compound's stability, solubility, or bioavailability?

A8: One study reports the successful encapsulation of this compound into polymeric nanoparticles composed of polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers. [] This encapsulation method facilitates controlled release of this compound, enhances its cellular uptake, and demonstrates improved anti-tumor efficacy with less frequent dosing compared to the non-encapsulated peptide. []

Q8: What is the evidence for this compound's efficacy in preclinical models?

A8: Numerous studies demonstrate the efficacy of this compound in various in vitro and in vivo models:

- In vitro studies: this compound effectively inhibits the growth, colony formation, and induces cell death in various cancer cell lines, including breast, lung, myeloma, and leukemia. [, , , , , , , , , , , , , , , , , , ]

- In vivo studies: this compound demonstrates significant anti-tumor activity in xenograft models of breast, lung, and colon cancers. [, , , , , ] Importantly, it effectively targets and eliminates leukemia initiating cells in a murine model. [] Additionally, this compound exhibits synergistic effects when combined with other anti-cancer agents like bortezomib [], decitabine [, ], and afatinib. []

Q9: Are there any clinical trials evaluating this compound?

A10: this compound has undergone Phase I clinical trials in patients with advanced carcinomas. [] Moreover, a Phase Ib/IIa trial evaluating the combination of this compound and decitabine is underway for patients with relapsed/refractory AML. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.